Gabunamine

Description

Classification and Structural Context within Indole (B1671886) Alkaloids

Gabunamine is classified as a bisindole alkaloid . Indole alkaloids represent a vast and diverse class of natural compounds characterized by the presence of an indole structural moiety . Many of these alkaloids also incorporate isoprene (B109036) groups, leading to their classification as terpene indole or secologanin (B1681713) tryptamine (B22526) alkaloids . The biochemical precursor for indole alkaloids is the amino acid tryptophan . Bisindole alkaloids, such as this compound, are a specific subgroup formed by the dimerization of two indole alkaloid units . These compounds are frequently found in plants belonging to the Apocynaceae family, a botanical family well-known for producing a wide array of medicinally important secondary metabolites .

Historical Overview of Isolation and Discovery

This compound was first isolated and characterized in 1978 from the stem bark of Tabernaemontana johnstonii . Its discovery was part of a broader investigation into the chemical constituents of this plant species. Alongside this compound, researchers also identified other novel bisindole alkaloids, including tabernamine (B1253548) and 19,20-epoxyconoduramine, as well as several previously known alkaloids such as conodurine, conoduramine, gabunine (B1251526), isovoacangine, ibogamine, pericyclivine, and perivine (B192073) from the same source .

Significance of this compound in Tabernaemontana Genus Research

The genus Tabernaemontana, a member of the Apocynaceae family, is extensively studied for its abundant production of diverse indole alkaloids . Historically, many Tabernaemontana species have been utilized in traditional medicine systems for a variety of ailments, and modern research has confirmed their significant medicinal and pharmacological properties, including cytotoxic and anticancer activities. The pharmacological importance of these plants is often directly linked to their unique chemical constituents, particularly the alkaloids.

The isolation of this compound contributed to the growing understanding of the chemical diversity within the Tabernaemontana genus. Notably, this compound, along with gabunine and tabernamine, demonstrated significant cytotoxicity against the P-388 mouse lymphocytic leukemia cell culture system, highlighting its potential as a bioactive compound . This finding underscores the importance of continued phytochemical investigations into Tabernaemontana species for the discovery of new drug leads.

Current Research Landscape and Gaps in Knowledge

The field of natural products chemistry has seen a renewed interest in natural compounds as potential sources for novel drug leads . Bisindole alkaloids, particularly those with akuammilan (B1240834) structures (a type of monoterpene indole alkaloid), have shown anticancer activity comparable to established chemotherapy agents like vinblastine. This suggests a promising avenue for further research into this compound's anticancer potential.

Despite promising in vitro results demonstrating the cytotoxic effects of bark extracts containing this compound on various cancer cell lines, there remains a notable gap in in vivo testing. Comprehensive in vivo data are crucial for advancing these compounds towards drug development in animal models. Furthermore, while extensive research has been conducted on Tabernaemontana species, a wide variety of plants within the genus are yet to be thoroughly examined. This indicates a need for additional inclusive studies to fully explore the genus's chemical and pharmacological potential. Future research should also focus on elucidating the precise mechanisms of action of this compound and other Tabernaemontana alkaloids, as well as establishing comprehensive pharmacological profiles to guide their therapeutic development .

Structure

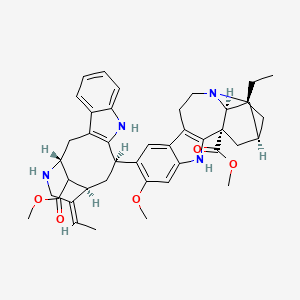

2D Structure

Properties

Molecular Formula |

C42H50N4O5 |

|---|---|

Molecular Weight |

690.9 g/mol |

IUPAC Name |

methyl (1S,15S,17S,18S)-17-ethyl-7-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C42H50N4O5/c1-6-23-14-22-19-42(41(48)51-5)38-26(12-13-46(21-22)39(23)42)28-16-29(35(49-3)18-33(28)45-38)30-15-27-24(7-2)20-43-34(36(27)40(47)50-4)17-31-25-10-8-9-11-32(25)44-37(30)31/h7-11,16,18,22-23,27,30,34,36,39,43-45H,6,12-15,17,19-21H2,1-5H3/b24-7-/t22-,23-,27-,30+,34+,36?,39-,42+/m0/s1 |

InChI Key |

PIUQMWWFBLVDEE-WNZMBYOVSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)NC/C7=C/C)C(=O)OC)OC)C(=O)OC |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies

Plant Sources: Specific Tabernaemontana Species and Plant Parts

Gabunamine is recognized as a bisindole alkaloid isolated from species within the Tabernaemontana genus . The Tabernaemontana genus, part of the Apocynaceae family, is widely distributed across tropical and subtropical regions globally, including Asia, Africa, Australia, North America, and South America . These plants are well-known for their rich production of indole (B1671886) alkaloids, with some species yielding over a hundred structurally distinct alkaloids found in various plant parts, from flowers to roots .

Specifically, this compound has been identified and isolated from the stem bark of Tabernaemontana johnstonii . Beyond T. johnstonii, other Tabernaemontana species are notable sources of diverse indole alkaloids, indicating the potential for broader distribution or the application of similar isolation techniques. For instance, Tabernaemontana divaricata has been investigated, utilizing leaves, stems, and flowers for alkaloid extraction . Similarly, Tabernaemontana fuchsiaefolia has yielded indole alkaloids from its leaves, stem barks, and root barks , and Tabernaemontana catharinensis roots have been a source of monoterpenic indole alkaloids . The consistent presence of indole alkaloids across various parts of these Tabernaemontana species underscores their importance as phytochemical resources.

Extraction Techniques for Indole Alkaloids

The extraction of indole alkaloids from plant matrices is a critical initial step, leveraging their chemical properties, such as basicity and solubility, to separate them from other plant constituents.

Solvent-Based Extraction Approaches

Traditional solvent-based methods are fundamental to alkaloid extraction. Alkaloids can exist as free bases or as salts, and their solubility is significantly influenced by pH .

Acidic Extraction: This common approach involves extracting the powdered plant material with dilute mineral or organic acids (e.g., 0.1% to 1% hydrochloric acid, sulfuric acid, tartaric acid, or acetic acid solutions). This protonates the basic alkaloid nitrogen atoms, converting them into water-soluble salts, which are then extracted into the aqueous phase . Following the acidic extraction, the aqueous extract's pH can be adjusted to an alkaline range (e.g., pH 6-7 or 8-9 with ammonium (B1175870) hydroxide (B78521) or other bases), which deprotonates the alkaloid salts back to their free, often less polar, basic forms. These free alkaloids can then be selectively extracted into water-immiscible organic solvents such as benzene, chloroform, ether, or methylene (B1212753) chloride .

Alkaline Extraction: Alternatively, the plant material can first be moistened with water and mixed with a base like lime to liberate any alkaloids present as salts into their free basic forms. These free alkaloids are then extracted directly using organic solvents like ether or petroleum spirit .

Direct Organic Solvent Extraction: Both free alkaloids and alkaloid salts can be extracted using polar organic solvents such as methanol (B129727) or ethanol (B145695) . Basified alcohol mixtures have been shown to enhance alkaloid yield from plant materials .

Traditional Methods: Maceration, where plant material is soaked in a solvent for an extended period , and Soxhlet extraction, a continuous solid-liquid extraction method , are widely employed solvent-based techniques for isolating alkaloids.

Advanced Extraction Technologies

To improve efficiency, selectivity, and reduce extraction time and solvent consumption, advanced extraction technologies have been developed and applied to natural products, including indole alkaloids .

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, often modified with co-solvents like ethanol, to extract compounds . SFE is considered an environmentally friendly method due to the non-toxic nature of CO2 and the ease of its removal from the extract .

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles, which enhance mass transfer and disrupt plant cell walls, leading to improved extraction yields of alkaloids .

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, increasing solubility and accelerating the release of target compounds. This method can significantly improve recovery efficiency compared to traditional solid/liquid extraction .

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. The high pressure allows the solvent to remain in a liquid state above its normal boiling point, enhancing its solvating power and extraction kinetics .

Chromatographic Separation and Purification Strategies

Following extraction, crude alkaloid mixtures require extensive separation and purification to isolate individual compounds like this compound. Chromatography plays a pivotal role in these processes .

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the qualitative analysis, initial separation, and purity assessment of alkaloids .

Applications: TLC is frequently employed for screening plant extracts for the presence of alkaloids, monitoring the progress of column chromatography separations, and checking the purity of isolated fractions .

Methodology: Separations are typically performed on silica (B1680970) gel pre-coated plates . The choice of mobile phase is crucial for effective separation and is often a mixture of organic solvents. For indole alkaloids, examples include dichloromethane-methanol (9:1, v/v) or toluene:ethyl acetate:formic acid (7:2:1) .

Detection: After development, spots containing alkaloids are commonly visualized under ultraviolet (UV) light (e.g., at 254 nm) or by spraying the plates with chromogenic reagents such as Dragendorff's reagent or sulfuric vanillin, which produce characteristic colored spots .

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool for the identification and qualitative analysis of volatile compounds, including certain alkaloids . While many alkaloids are not sufficiently volatile for direct GC analysis without derivatization, GC-MS is valuable for those that are or for analyzing volatile components within alkaloid-rich extracts.

Principle: For GC analysis, alkaloids typically need to be in their basic (free) form to ensure sufficient volatility . The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column coated with a stationary phase .

Instrumentation: A typical GC system includes a split/splitless inlet and a capillary column (e.g., a 30 m × 0.25 mm DB-1 quartz capillary column with a 0.25 µm film thickness) .

Detection: When coupled with Mass Spectrometry (GC-MS), the eluted compounds are ionized (e.g., via electron impact ionization at 70 eV), and their fragmentation patterns are detected, providing structural information and enabling identification by comparison with spectral libraries .

Research Findings: GC-MS has been successfully used to identify indole alkaloids in ethanolic extracts of Tabernaemontana fuchsiaefolia and for the qualitative analysis of volatile components in Rauvolfia verticillata, another plant known for its indole alkaloid content .

Compound Names and PubChem CIDs

Liquid Chromatography (LC) Methodologies

Liquid Chromatography (LC) plays a pivotal role in the separation and purification of complex natural product mixtures, such as those containing this compound. This versatile technique is highly effective for compounds like alkaloids, which often exhibit variations in polarity and molecular size, enabling their identification and quantification .

High-Performance Liquid Chromatography (HPLC) is a widely utilized LC technique offering high resolution for the separation of diverse phytoconstituents . In the context of natural product research, HPLC is instrumental in analyzing crude extracts and fractions, allowing for the precise separation of target compounds from co-eluting impurities. The separation principle in HPLC relies on the differential partitioning of compounds between a stationary phase and a mobile phase, leading to varying retention times based on their chemical properties .

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement in LC technology, providing enhanced speed and resolution compared to conventional HPLC. UHPLC is frequently coupled with mass spectrometry (UHPLC-MS) for comprehensive characterization and tentative identification of compounds within complex mixtures, aiding in the phytochemical profiling of plant extracts .

Another specialized LC technique, recycling High-Performance Liquid Chromatography (R-HPLC), has demonstrated utility in isolating and purifying compounds from natural sources, including those with similar structures or positional isomers. This method allows for repeated passage of the sample through the chromatographic column, effectively increasing the separation efficiency and routinely achieving high purities, often exceeding 98% .

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential downstream process following initial extraction and analytical profiling, specifically designed to isolate and purify target compounds in larger quantities for further study or application . For alkaloids like this compound, which are often present in complex plant matrices, preparative chromatographic techniques are indispensable.

Initial fractionation of crude alkaloid mixtures, typically obtained from plant extracts, can be achieved using techniques such as vacuum chromatography (VC) or flash chromatography. Vacuum chromatography, a form of liquid-solid isolation chromatography, utilizes a vacuum to increase the flow rate, making it efficient for both crude and fine separations of natural product mixtures . Silica gel is a commonly employed stationary phase in column chromatography for alkaloid isolation, particularly when non-polar solvents are used .

Following initial fractionation, more refined preparative techniques are employed to obtain pure compounds. These include:

Flash Chromatography: A medium-pressure chromatographic technique often used for rapid purification and separation of compounds from complex mixtures.

Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, useful for separating compounds with significant size differences.

Preparative Radial Chromatography: A type of preparative thin-layer chromatography (TLC) or column chromatography that can be used for isolating pure compounds .

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the isolation and purification of valuable products from natural sources . It operates on a larger scale than analytical HPLC, capable of processing substantial amounts of input material . The principle of Prep-HPLC is similar to analytical HPLC, relying on adsorption for separation . Efficient separation conditions developed at the analytical scale can be directly scaled up and transferred to the preparative scale, ensuring consistent selectivity and predictable separation outcomes .

The selection of appropriate chromatographic methods and stationary phases is critical for the efficient isolation and purification of alkaloids, considering their varying polarities and thermal stabilities . The goal of preparative chromatography is to achieve the desired purity and yield of the target compound .

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules, including bisindole alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for mapping the carbon-hydrogen framework and establishing connectivity within the molecule.

¹H NMR Spectroscopy: This technique provides information on the number, type, and environment of hydrogen atoms in the molecule. Chemical shifts (δ) indicate the electronic environment of protons, while coupling constants (J) reveal the spatial relationships between neighboring protons. For complex alkaloids, the characteristic signals of indole (B1671886) N-H, aromatic protons, methoxy (B1213986) groups, and various aliphatic protons are key to piecing together the structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, with chemical shifts indicating the hybridization state and functional group environment of the carbon atoms.

2D NMR Techniques:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing direct proton-proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly bonded to them, aiding in the assignment of CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-4 bonds) correlations between protons and carbons, which are critical for establishing connectivity across quaternary carbons and ring systems. This is particularly valuable for complex fused-ring systems found in bisindole alkaloids.

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of a compound, as well as providing information about its substructures through fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), such as High-Resolution Direct Analysis in Real Time Mass Spectrometry (HRDARTMS) or Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the exact mass of the molecular ion (M⁺ or [M+H]⁺), which allows for the precise calculation of the molecular formula. For Gabunamine, the molecular formula C₄₂H₅₀N₄O₅ and a molar mass of 690.885 g/mol have been established .

Fragmentation Analysis: In MS, molecules are ionized and then fragmented. The resulting fragment ions produce unique signals in the mass spectrum. By analyzing these fragmentation patterns, researchers can deduce and confirm the presence of specific substructures within the molecule. For large bisindole alkaloids like this compound, characteristic cleavages often occur at the linkages between the two indole units or at labile bonds within the individual indole frameworks, providing diagnostic fragments that aid in structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of various functional groups by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations. For alkaloids, characteristic absorption bands would include:

N-H stretching vibrations (around 3300-3500 cm⁻¹)

C-H stretching vibrations (aliphatic and aromatic) (2850-3100 cm⁻¹)

Carbonyl (C=O) stretching vibrations (e.g., ester carbonyls around 1735-1750 cm⁻¹)

Aromatic ring vibrations. The presence and position of these bands help confirm the functional groups predicted from the molecular formula and NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. This technique is particularly useful for identifying conjugated systems and chromophores. Indole alkaloids typically exhibit strong absorption in the UV region due to the indole chromophore. The characteristic absorption maxima (λmax) and molar absorptivity (ε) values provide insights into the extent of conjugation and the type of electronic transitions (e.g., π→π* or n→π*) present in the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Chiroptical Methods for Stereochemical Assignment

For chiral molecules like this compound, chiroptical methods are indispensable for determining their absolute configuration and conformational preferences.

Optical rotation is a fundamental property of chiral compounds, referring to their ability to rotate the plane of plane-polarized light. The specific rotation ([α]ᵀλ) is a standardized value that is characteristic of a given optically active compound and is crucial for confirming its identity and optical purity.

The specific rotation is defined by the observed rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line at 589.6 nm, normalized by the pathlength (l) of the sample cell and the concentration (c) of the sample.

Specific rotation values, alongside other spectroscopic data, are essential for distinguishing between enantiomers and confirming the stereochemical outcome of isolation or synthesis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for assigning the absolute configuration of chiral natural products, especially those with chromophores in chiral environments.

For complex bisindole alkaloids, CD spectra exhibit characteristic Cotton effects (bands of positive or negative ellipticity) in the UV-Vis region, which are sensitive to the molecule's three-dimensional structure and the relative orientation of its chromophores. By comparing the experimental CD spectrum with theoretically calculated spectra (e.g., using Time-Dependent Density Functional Theory, TDDFT) or with the spectra of structurally related compounds with known absolute configurations, the stereochemistry of this compound can be unequivocally assigned.

Data Tables

Due to the limited availability of specific, detailed spectroscopic and chiroptical data for this compound in the publicly accessible search results, comprehensive data tables cannot be generated. However, the following tables illustrate the type of data that would typically be presented for the advanced structural elucidation of such a complex bisindole alkaloid.

Table 1: Representative NMR Spectroscopic Data (Hypothetical for this compound)

| Carbon No. | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | HMBC Correlations (H to C) |

| C-1 | 135.2 | - | H-2, H-9, H-13 |

| C-2 | 108.5 | 7.15 (d, 7.5) | C-1, C-3, C-9 |

| ... | ... | ... | ... |

| C-42 | 172.8 | - | H of OCH₃, H-17, H-18 |

Table 2: Representative Mass Spectrometry Data (Hypothetical for this compound)

| Ion Type | m/z Value | Relative Abundance (%) | Proposed Fragment Formula | Interpretation |

| Molecular Ion | 691.39 | 100 | C₄₂H₅₁N₄O₅⁺ | [M+H]⁺ |

| Fragment 1 | 345.20 | 45 | C₂₁H₂₅N₂O₃⁺ | Cleavage of bisindole linkage |

| Fragment 2 | 281.18 | 30 | C₁₉H₂₃N₂⁺ | Loss of methoxycarbonyl and other groups |

| ... | ... | ... | ... | ... |

Table 3: Representative UV-Vis and Optical Rotation Data (Hypothetical for this compound)

| Property | Value | Conditions |

| UV λmax (nm) (log ε) | 225 (4.5), 280 (4.0), 310 (3.8) | Methanol (B129727) |

| Optical Rotation | [α]²⁰D = +X.X° (c X.X, solvent) | 20°C, Sodium D-line |

Biosynthetic Pathways and Regulation

Precursor Identification and Incorporation Studies

Studies on the broader class of indole (B1671886) alkaloids have identified the fundamental building blocks that contribute to their complex structures.

The essential amino acid L-tryptophan serves as the universal biogenetic precursor for all indole alkaloids. The initial and often rate-limiting step in this pathway involves the decarboxylation of L-tryptophan to yield tryptamine (B22526). This crucial enzymatic transformation is catalyzed by tryptophan decarboxylase (TDC), a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme. Tryptamine subsequently acts as a pivotal precursor for numerous plant secondary metabolites, encompassing serotonin (B10506), β-carboline alkaloids, and the broader category of indole monoterpenoids.

The monoterpene portion of indole alkaloids, particularly monoterpenoid indole alkaloids, originates from secologanin (B1681713). Secologanin itself is a secoiridoid monoterpene, biosynthesized through the mevalonate (B85504) pathway, starting from geranyl pyrophosphate. The formation of secologanin from loganin (B1675030) is facilitated by the enzyme secologanin synthase. The subsequent condensation of tryptamine and secologanin via a Mannich reaction is a critical step, leading to the formation of strictosidine (B192452), a key intermediate and a central branching point in the biosynthesis of diverse monoterpenoid indole alkaloids.

Tryptophan and Tryptamine as Core Indole Precursors

Key Enzymatic Steps and Catalytic Mechanisms

The synthesis of indole alkaloids relies on a series of specialized enzymes that catalyze specific transformations of the precursors.

Key enzymes in the indole alkaloid biosynthetic pathway have been isolated and characterized. Tryptophan decarboxylase (TDC) is responsible for the conversion of L-tryptophan to tryptamine. Secologanin synthases (SLS), identified as cytochrome P450 enzymes, play a role in the unusual ring-opening reaction of loganin to produce secologanin. In Catharanthus roseus, two isoforms of SLS, SLS1 and SLS2, have been characterized, with both demonstrating the ability to further oxidize secologanin into secoxyloganin. Another enzyme, tryptamine 5-hydroxylase (T5H), a member of the cytochrome P450 family, is involved in the hydroxylation of tryptamine to serotonin.

Gene expression studies provide insights into the regulation and localization of these biosynthetic pathways. For instance, the expression of TDC genes (TDC1, TDC2, and TDC3) in Saccharomyces cerevisiae has been shown to result in the production of tryptamine. Notably, TDC1 and TDC3 exhibited approximately fourfold higher activity compared to TDC2, suggesting that TDC activity can be a rate-limiting step in the biosynthesis of serotonin, a tryptamine derivative. Furthermore, the SLS2 isoform of secologanin synthase displays a distinct expression profile, being the predominant isoform in aerial plant organs where monoterpenoid indole alkaloids accumulate.

Enzyme Isolation and Characterization

Biogenetic Relationship to Other Indole Alkaloids

Gabunamine is categorized as a bisindole alkaloid, a subclass within the broader group of isoprenoid indole alkaloids. The genus Tabernaemontana, from which this compound is isolated, is particularly renowned for its rich array of monoterpenoid indole alkaloids, with over 300 different compounds having been identified to date. These alkaloids exhibit significant structural diversity and hold chemotaxonomic importance within the genus.

The biogenetic relationships among indole alkaloids are complex, with pathways diverging from common intermediates like strictosidine. Following the formation of strictosidine from tryptamine and secologanin, the pathway can proceed through intermediates such as 4,21-dehydrogeissoschizine, leading to various structural types through cyclization and reduction steps. Indole alkaloids are broadly classified into several types based on their structural characteristics and biogenetic origins, including aspidospermatan, corynanthean, eburnan, heynean, ibogan, plumeran, strychnan, tacaman, and vincosan types. this compound is often discussed in conjunction with other bisindole alkaloids found in Tabernaemontana species, such as gabunine (B1251526) and tabernamine (B1253548), highlighting their shared biosynthetic origins and structural similarities.

Chemo-enzymatic Approaches to Biosynthesis

The synthesis of complex natural products like this compound, which possesses a intricate bisindole structure, often presents significant challenges for traditional chemical synthesis due to the need for high regio- and stereoselectivity. Chemo-enzymatic approaches, which integrate the precision and efficiency of enzymatic transformations with the versatility of chemical reactions, offer a powerful alternative for constructing such molecules .

While specific chemo-enzymatic routes for this compound have not been explicitly detailed in the available research, the general utility of these methods in natural product synthesis is well-established. Enzymes can catalyze highly selective reactions, including regio- and stereoselective functionalization of core scaffolds, in situ generation of reactive intermediates, and the one-step construction of macrocyclic or fused multicyclic structures . For instance, recent advancements in chemo-enzymatic total synthesis have focused on strategic integration of biosynthetic intermediate mimics, synthesized chemically, into enzymatic pathways to achieve complex molecular architectures . Examples include the synthesis of various natural products, where enzymes facilitate challenging steps like stereoselective carbon chain elongation and regioselective macrolactonization .

The application of such methodologies could theoretically streamline the synthesis of this compound or its precursors. This involves identifying key enzymatic steps within the presumed natural biosynthetic pathway and then developing chemical strategies to synthesize the necessary substrates or intermediates for these enzymes, or to complete the synthesis after an enzymatic transformation. This hybrid approach leverages the best of both worlds: the catalytic power and specificity of biological systems and the broad applicability and control offered by chemical synthesis .

Regulation of this compound Biosynthesis in Plants

The biosynthesis of plant natural products, including alkaloids like this compound, is a highly regulated process influenced by a complex interplay of internal and external factors. Although specific regulatory mechanisms for this compound biosynthesis are not extensively documented, the general principles governing indole alkaloid production in Tabernaemontana species and other plants provide a framework for understanding its potential regulation.

Indole alkaloids, including this compound, are typically derived from the amino acid tryptophan and a C9- or C10-monoterpene moiety, often secologanin . The enzymes involved in these pathways are subject to various levels of regulation.

Transcriptional Regulation: The primary level of control often occurs at the transcriptional level, where the expression of genes encoding biosynthetic enzymes is modulated. This involves transcription factors that bind to specific DNA sequences, either activating or repressing gene expression . For instance, the biosynthesis of other plant natural products like flavonoids is known to be regulated by specific transcription factors .

Post-Transcriptional and Post-Translational Regulation: Beyond transcription, regulation can occur post-transcriptionally, such as through alternative splicing, which can lead to different protein isoforms with altered activities . Post-translational modifications of enzymes can also affect their activity, stability, or localization.

Hormonal Regulation: Plant hormones play crucial roles in regulating secondary metabolite biosynthesis. For example, gibberellins (B7789140) are known to regulate various aspects of plant growth and development and can influence downstream metabolic pathways . Ethylene, methyl jasmonate, and auxin have also been shown to regulate the biosynthesis of certain natural products, such as flavonoids .

Environmental Factors: Environmental cues significantly impact the production of plant secondary metabolites. Light, for instance, is a critical factor, influencing the expression of genes encoding enzymes in various biosynthetic pathways, including those for gibberellins . Temperature also plays a role, with low temperatures shown to upregulate certain biosynthesis genes . These environmental signals are integrated through complex signaling pathways to optimize plant metabolism and adaptation .

The biosynthesis of this compound, as a bisindole alkaloid, is likely integrated into the broader regulatory networks governing indole alkaloid metabolism in Tabernaemontana plants, responding to developmental cues and environmental stimuli to ensure the plant's fitness and defense.

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Gabunamine and Related Indole (B1671886) Alkaloids

Total synthesis aims to construct a complex natural product from simpler, commercially available precursors. For bisindole alkaloids like this compound, this typically involves the de novo construction of two indole monomer units, followed by their strategic coupling to form the dimeric scaffold. The inherent complexity of this compound suggests that its total synthesis would be a multi-step endeavor, demanding precise control over regioselectivity and stereoselectivity.

Retrosynthetic analysis is a critical tool in planning the total synthesis of complex molecules. For bisindole alkaloids, common retrosynthetic disconnections often target the bond(s) connecting the two indole units, aiming to simplify the target molecule into more manageable monomeric precursors. Given that this compound is a bisindole alkaloid from Tabernaemontana , and related bisindoles like voacamine (B1217101) are known to consist of units such as ibogaine (B1199331) and vobasine, a retrosynthetic approach to this compound would likely consider disconnections that lead to known or synthetically accessible indole alkaloid monomers or their advanced intermediates.

Key considerations in retrosynthetic analysis for such complex structures include:

Dimeric Linkage Disconnection: Identifying the specific bond(s) that link the two indole fragments. This is often the most challenging aspect, as these linkages can be carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

Functional Group Interconversions (FGIs): Transforming functional groups to enable specific disconnections or to facilitate subsequent reactions.

Stereochemical Control: Planning reactions that establish the correct absolute and relative stereochemistry at each chiral center. Many indole alkaloids, including this compound, possess numerous stereocenters, making stereocontrol paramount.

Ring System Construction: Devising efficient methods for building the polycyclic indole and related ring systems present in the monomers.

The biosynthesis of many indole alkaloids, including those found in Tabernaemontana species, typically originates from the amino acid tryptophan and the monoterpene secologanin (B1681713), which combine to form strictosidine (B192452). While a specific detailed total synthesis of this compound is not widely reported in general chemical literature, the synthesis of related complex bisindole alkaloids provides insight into the types of intermediates and reaction sequences that would be crucial.

Common strategies and intermediates in the total synthesis of complex indole alkaloids include:

Pictet-Spengler Reaction: A fundamental reaction for constructing the tetrahydro-β-carboline core, a common motif in many indole alkaloids, from tryptamine (B22526) derivatives and aldehydes.

Intramolecular Cyclizations: Formation of the complex ring systems often relies on various intramolecular cyclization reactions, which can be initiated by radical, ionic, or pericyclic mechanisms.

Transition-Metal Catalysis: Modern synthetic approaches frequently employ transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling, Heck reaction) for forming carbon-carbon bonds, which are vital for assembling complex scaffolds or connecting monomeric units.

Oxidative Coupling: For bisindole alkaloids, oxidative coupling reactions are often employed to link two indole units, mimicking proposed biosynthetic pathways.

Advanced Monomeric Precursors: Synthesizing complex monomeric indole alkaloid units (e.g., vobasine-type, ibogaine-type, sarpagine-type, macroline-type) with appropriate functionalization for subsequent dimerization.

For instance, the synthesis of other bisindole alkaloids from the Apocynaceae family (which includes Tabernaemontana) often involves the coupling of sarpagine, ajmaline, macroline, or vobasine-type units. The construction of these monomeric units typically involves establishing the correct stereochemistry at key positions (e.g., C-3, C-5 in sarpagine/macroline systems) and introducing functional groups suitable for further elaboration and dimerization.

Retrosynthetic Analysis Strategies

Semisynthesis and Derivatization Strategies

Semisynthesis involves starting from a naturally abundant precursor and chemically modifying it to obtain the desired target molecule or its analogs. Given that this compound is a natural product isolated from Tabernaemontana species , semisynthetic routes are highly relevant, especially if the natural isolation yields sufficient quantities of this compound or closely related precursors.

Modifications at the core scaffolds of this compound or its natural precursors (e.g., other bisindoles or advanced monomers from Tabernaemontana) would involve targeted chemical reactions to alter specific parts of the complex structure. This can include:

Oxidation/Reduction: Altering the oxidation state of existing functional groups or introducing new oxygen functionalities (e.g., hydroxyl, carbonyl groups) or reducing double bonds/carbonyls.

Rearrangements: Utilizing known rearrangement reactions to transform one alkaloid skeleton into another, potentially leading to this compound or its isomers from a more accessible natural product.

Cleavage/Formation of Rings: Strategically opening or forming new rings within the existing polycyclic system to create novel structural motifs or simplify the molecule for further modification.

Chiral Pool Synthesis: Exploiting the inherent chirality of natural precursors to control the stereochemistry of new derivatives.

For example, ibogaine, another indole alkaloid, can be semisynthetically produced from voacangine, highlighting the feasibility of such transformations within this class of compounds. Semisynthesis of bisindole alkaloids has also been reported for creating analogs with improved biological activities, such as antibacterial efficacy, by modifying naturally occurring bisindoles like alocasin A.

The introduction of diverse functional groups onto the this compound scaffold or its precursors is a key strategy for analog generation, aiming to modulate physicochemical properties, enhance biological activity, or improve pharmacokinetic profiles. This can be achieved through various reactions:

Alkylation/Acylation: Adding alkyl chains or acyl groups to nitrogen atoms (e.g., indole nitrogens, amine nitrogens) or hydroxyl groups.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto aromatic rings or aliphatic positions, which can alter electronic properties and serve as handles for further cross-coupling reactions.

Hydroxylation/Methoxylation: Introducing hydroxyl or methoxy (B1213986) groups, often on the indole aromatic rings, which can significantly impact biological activity. This compound itself contains methoxy groups .

Esterification/Amidation: Modifying existing carboxylic acid or amine functionalities to form esters or amides, respectively, which can influence solubility, stability, and bioavailability.

These derivatization strategies are often explored to understand structure-activity relationships (SAR) and to develop new compounds with optimized properties.

Modifications at Core Scaffolds

Combinatorial Chemistry in Analog Generation

Combinatorial chemistry is a powerful methodology for rapidly synthesizing and screening large libraries of diverse chemical compounds. In the context of this compound analog generation, this approach would involve systematically varying "building blocks" and "linkers" to create a vast array of structurally related compounds.

The application of combinatorial chemistry to bisindole alkaloid analogs would typically involve:

Modular Synthesis: Designing synthetic routes that allow for the interchangeability of different monomeric units or fragments. For bisindoles, this could mean synthesizing a library of diverse indole monomers and then coupling them in various combinations.

Scaffold-Based Libraries: Utilizing a common bisindole scaffold (e.g., the this compound core) and introducing diversity by attaching different functional groups or side chains at various positions. This often involves solid-phase synthesis or parallel synthesis techniques.

Building Blocks: Employing a range of pre-synthesized indole derivatives, secologanin analogs, or other key intermediates as building blocks. For instance, varying the substitution patterns on tryptamine or secologanin derivatives could lead to a diverse set of indole monomers.

Coupling Strategies: Applying robust and versatile coupling reactions (e.g., transition-metal-catalyzed couplings, Mannich reactions, oxidative couplings) that can efficiently link the building blocks to form the dimeric structure.

The goal of employing combinatorial chemistry in this compound analog generation would be to efficiently explore the chemical space around the parent compound, identifying new analogs with enhanced potency, selectivity, or other desirable pharmacological properties.

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies

SAR studies typically employ a combination of synthetic chemistry and biological screening to systematically explore how structural modifications impact a compound's activity.

Analog Synthesis and Systematic Chemical Modification

A primary methodological framework involves the synthesis of analogs and systematic chemical modification of the parent compound. This approach allows researchers to introduce specific changes to the molecular structure of Gabunamine and then evaluate the resulting alterations in biological activity. For instance, studies have involved the preparation of N-methyl derivatives of this compound and related bisindole alkaloids like gabunine (B1251526) to assess the impact of such modifications on their biological profiles. The comparison of structurally similar compounds, such as N-demethylconodurine (which is synonymous with gabunine), also contributes to understanding the effects of specific functional groups or their absence on activity.

In Vitro Screening Platforms for Activity Profiling

To profile the activity of this compound and its synthesized analogs, in vitro screening platforms are extensively utilized. For this compound, a prominent platform has been the P-388 mouse lymphocytic leukemia cell culture system . These cell-based assays provide a controlled environment to measure the cytotoxic potential of the compounds. Research findings indicate that this compound exhibits significant cytotoxicity against this cell line, with an ED50 (effective dose 50%) of 0.036 µg/ml in vitro .

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | Activity (ED50) | Reference |

| This compound | P-388 mouse lymphocytic leukemia | 0.036 µg/ml |

Identification of Pharmacophoric Features and Key Structural Determinants

Identifying pharmacophoric features involves pinpointing the specific molecular fragments and their spatial arrangement that are essential for a compound to exert its biological effect.

Impact of N-Methylation and Other Substitutions on Activity

The impact of N-methylation on the activity of this compound has been a key area of investigation. Studies have revealed that the N-methyl derivatives of this compound and gabunine were found to be inactive. This suggests that N-methylation, particularly on the vobasinyl unit, may be detrimental to their biological activity. Furthermore, for bisindole alkaloids in the iboga-vobasine series, to which this compound belongs, the attachment of the vobasinyl unit to the C-11 position of the iboga unit has been identified as critical for activity.

Table 2: Impact of N-Methylation on this compound and Gabunine Activity

| Compound | Structural Modification | Activity (P-388 leukemia) | Reference |

| This compound | Parent Compound | Active (0.036 µg/ml) | |

| N-Methyl this compound | N-Methylated | Inactive | |

| Gabunine | Parent Compound | Active | |

| N-Methyl Gabunine | N-Methylated | Inactive |

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences a compound's ability to interact with biological targets and exert its effects. While specific detailed studies on the stereochemical influence on this compound's activity were not extensively detailed in the provided literature, it is a well-established principle that for complex natural products like alkaloids, particularly those from Tabernaemontana species, stereochemical configuration can be a dominant factor in determining biological activity . Differences in 3D structure can prevent an enantiomer from binding effectively to a target site, leading to significant variations in pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors, thereby guiding drug design and optimization. Common methodologies include the use of genetic algorithms combined with multiple linear regression (GA-MLR) to select relevant molecular descriptors and build predictive models. While QSAR is a powerful tool in drug discovery, specific QSAR modeling studies focused on this compound were not identified in the provided research findings.

Predictive Model Development and Validation

Predictive model development in SAR involves creating mathematical or computational models that can forecast the biological activity of new or untested compounds based on their chemical structures. These models are built using existing experimental data and various molecular descriptors. Validation is a critical step to ensure the model's reliability and its ability to accurately predict the activity of unseen compounds. Common validation metrics include R-squared (R²) for goodness-of-fit and Q-squared (Q²) for predictive ability in cross-validation.

For a compound like this compound, with established biological activity, such models could theoretically be developed if a sufficient dataset of this compound analogs with varying structures and measured activities were available. This would allow for the identification of structural features that enhance or diminish its anticancer potential. However, specific studies detailing the development and validation of predictive models for this compound's anticancer activity were not found in the reviewed literature.

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches refine SAR by establishing mathematical relationships between quantitative measures of chemical structure and biological activity.

Ligand-Based QSAR (LB-QSAR) relies on the properties of the ligands themselves, without requiring knowledge of the target's 3D structure. It uses molecular descriptors (e.g., electronic, steric, hydrophobic properties) to build models that correlate structural variations with activity. This approach is particularly useful when the target structure is unknown.

Structure-Based QSAR (SB-QSAR) , also known as 3D-QSAR, incorporates the 3D structure of the target protein (e.g., an enzyme or receptor) and the ligand's binding mode. It considers the interactions between the ligand and the active site of the target, often using techniques like molecular docking to derive interaction energies or other structural features as descriptors.

While QSAR is a powerful tool in drug discovery, specific ligand-based or structure-based QSAR studies focused on this compound to quantitatively define its anticancer SAR were not detailed in the provided search results. Such studies would be instrumental in optimizing this compound's structure for improved efficacy and selectivity, once sufficient experimental data on its analogs and a putative biological target are identified.

Computational Approaches to SAR

Computational approaches play an increasingly vital role in modern drug discovery, complementing experimental SAR studies by providing atomic-level insights into molecular interactions and predicting biological activities. These methods can accelerate the identification of promising compounds and guide synthetic efforts.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (e.g., this compound) when it binds to a specific receptor or enzyme (the target protein). The primary goal of molecular docking is to predict the binding affinity and the binding mode (conformation and orientation) of the ligand within the target's active site. This involves searching for the optimal fit between the ligand and the protein, considering factors such as shape complementarity, hydrogen bonding, electrostatic interactions, and van der Waals forces. The output typically includes docking scores, which estimate the binding energy, and predicted poses of the ligand within the binding site.

Given this compound's reported anticancer activity, molecular docking simulations could be hypothetically employed to predict its binding to known anticancer drug targets (e.g., enzymes involved in cell proliferation, DNA synthesis, or apoptosis pathways). However, specific research findings detailing molecular docking simulations of this compound with identified biological targets were not found in the scope of this review. Such studies would be crucial for elucidating the molecular mechanism of this compound's anticancer action and identifying its direct molecular partners.

Molecular Dynamics Simulations

For this compound, if a specific protein target were identified through experimental studies or molecular docking, MD simulations could be used to:

Assess the stability of the this compound-target complex.

Characterize the nature and strength of interactions over time.

Identify key residues involved in stable binding.

Explore conformational changes in both this compound and the target upon binding.

However, specific molecular dynamics simulation studies focusing on this compound and its interactions with biological targets were not detailed in the reviewed literature. The application of these advanced computational methods to this compound would significantly enhance the understanding of its mechanism of action and guide further optimization efforts.

Cellular and Molecular Mechanisms of Action Moa Investigations

Target Identification and Validation Strategies

Understanding the precise molecular targets of a compound like Gabunamine is crucial for elucidating its mechanism of action and for potential drug development. Various strategies are employed in pharmacological research to identify and validate these targets, including chemical proteomics, receptor binding assays, and enzymatic assays.

Chemical Proteomics and Activity-Based Probes

Chemical proteomics, particularly through activity-based protein profiling (ABPP), is a powerful functional proteomic technology utilized to identify and monitor the activity of enzymes in complex biological systems . ABPP employs chemical probes that selectively and covalently bind to the active sites of specific enzyme classes, providing a direct measure of enzyme function rather than just protein abundance . This approach integrates organic synthesis, biochemistry, cell biology, biophysics, and bioinformatics to accelerate drug discovery by aiding in target identification and validation . Probes typically consist of a reactive group (warhead) that links to a nucleophilic residue in the enzyme's active site, and a tag (e.g., fluorophore or affinity label) for detection or enrichment . While ABPP is a well-established method for enzyme classes like hydrolases and oxidoreductases , specific detailed studies employing chemical proteomics or activity-based probes to identify direct protein targets of this compound are not extensively reported in the readily available literature.

Receptor Binding Assays

Receptor binding assays are fundamental tools used to characterize the interaction between a ligand (such as a drug candidate) and its target receptor . These assays measure parameters like kinetics, affinity, and specificity, often determining the equilibrium dissociation constant (KD), which represents the concentration of ligand at which half of the binding sites on a biomolecule are occupied at equilibrium . Common formats include filtration assays and scintillation proximity assays (SPA), often utilizing radiolabeled ligands . Non-radioactive formats, such as fluorescence polarization and time-resolved fluorescence, are also increasingly explored . These assays are critical for lead discovery and understanding the mechanism of action of drug candidates, especially for targets like G-protein coupled receptors (GPCRs) . Although this compound is known for its cytotoxic effects, specific data detailing its binding affinities to particular cellular receptors, as determined by dedicated receptor binding assays, are not widely documented in the current scientific literature.

Enzymatic Assays

Enzymatic assays are designed to measure the activity of enzymes and how compounds modulate this activity, either through inhibition or activation . These assays are crucial for understanding the biochemical pathways affected by a compound. Enzyme activity can be modulated by various factors, including the number of enzyme molecules, their subcellular location, or changes in the activity of existing enzyme molecules . For example, studies have shown that enzyme activity can influence the viscosity of its surrounding medium, thereby affecting substrate diffusion . While this compound exhibits anticancer properties, specific enzymatic targets or detailed findings from enzymatic assays demonstrating its direct modulation of particular enzyme activities have not been prominently reported in the available research. Its general cytotoxic activity suggests interaction with cellular processes, but the precise enzymatic pathways involved remain to be fully elucidated.

Cellular Pathway Perturbation Analysis (In Vitro Studies)

In vitro studies are essential for dissecting the cellular pathways perturbed by a compound. For this compound, its reported cytotoxic activity implies significant interference with fundamental cellular processes, notably the cell cycle and cell death pathways.

Cell Cycle Analysis

Cell cycle analysis is a critical component of understanding how anticancer agents exert their effects. By measuring the DNA content of individual cells, flow cytometry can provide information about their distribution across different cell cycle phases (G0/G1, S, G2/M) . Induced cell cycle arrest, a temporary or permanent halt in cell progression, can be triggered by chemical or genetic manipulations and is often an artificial activation of natural cell cycle checkpoints . For instance, the p53/p21 and p16/pRB tumor suppressor pathways are central mediators of cell cycle arrest . While this compound has been reported to induce cell cycle arrest , detailed findings specifying which particular phase of the cell cycle is affected (e.g., G1, S, or G2/M arrest) and the precise molecular mechanisms underlying this arrest (e.g., modulation of cyclins, cyclin-dependent kinases, or their inhibitors) are not widely available in the public domain.

Apoptosis and Necrosis Pathway Studies

This compound has been shown to induce both apoptosis and necrosis in cancerous cells in a dose-dependent manner . Apoptosis, or programmed cell death, is a highly regulated process characterized by cellular shrinkage, chromatin condensation, DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies . It is crucial for tissue homeostasis and disease prevention, and its dysregulation can contribute to conditions like cancer . Apoptosis can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, a family of cysteine proteases . The intrinsic pathway is triggered by internal stressors like DNA damage, while the extrinsic pathway is initiated by external signals binding to death receptors .

Necrosis, in contrast, is typically considered an uncontrolled form of cell death, often resulting from severe cellular insult, leading to cell swelling, plasma membrane rupture, and release of intracellular contents, which can cause inflammation . However, regulated forms of necrosis, such as necroptosis, pyroptosis, and ferroptosis, have also been identified . The conversion between different types of cell death, such as apoptosis and necrosis, can influence disease progression and therapeutic outcomes . While this compound's ability to induce both apoptotic and necrotic effects is noted, comprehensive studies detailing the specific pathways involved (e.g., which caspases are activated, the role of Bcl-2 family proteins, or the specific triggers for necrosis) are not extensively documented.

Autophagy Modulation Investigations

Specific research findings detailing this compound's direct role in autophagy modulation are limited in current scientific literature. Autophagy is a crucial cellular process involving the degradation and recycling of cellular components, playing a complex role in various diseases, including cancer. While some natural compounds are known to modulate autophagy pathways, comprehensive studies specifically investigating how this compound influences this process have not been widely reported.

Subcellular Localization and Intracellular Trafficking

Gene Expression and Protein Regulation Studies

Investigations into how this compound specifically influences gene expression and protein regulation are not widely detailed in current scientific publications. Gene expression involves the intricate process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. Protein regulation encompasses the control of protein synthesis, degradation, and activity. While this compound exhibits anticancer activity, the specific genes or proteins it upregulates or downregulates to exert these effects require further comprehensive study.

Comparison of MoA with Related Alkaloids

This compound, as a bisindole alkaloid, shares structural similarities with other indole (B1671886) alkaloids, such as Ibogamine, and is distinct from synthetic compounds like Gabapentin. Their mechanisms of action differ significantly.

Ibogamine: Ibogamine is a monoterpenoid indole alkaloid found in Tabernanthe iboga. Its pharmacological profile includes anti-convulsant, anti-addictive, and CNS stimulant properties. Ibogamine has been shown to interact with various neuroreceptor systems, including kappa opioid receptors (KOR), N-methyl-D-aspartate receptors (NMDAR), nicotinic acetylcholine (B1216132) receptors (nAChR), and serotonin (B10506) sites. It also acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase. While its exact molecular understanding for addiction treatment remains somewhat vague, studies indicate that Ibogamine can reduce the self-administration of cocaine and morphine in rats without inducing tremors, a side effect observed with related alkaloids like ibogaine (B1199331).

Gabapentin Analogs: Gabapentin, a synthetic compound structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), is primarily used as an anticonvulsant and for neuropathic pain. Despite its structural resemblance to GABA, Gabapentin does not bind to GABA-A or GABA-B receptors, nor does it directly influence GABA synthesis or uptake. Its primary mechanism involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces calcium influx, consequently decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are involved in pain signaling. This mechanism is distinct from direct receptor agonism or antagonism.

In contrast to the relatively well-characterized mechanisms of Ibogamine and Gabapentin, the precise molecular targets and pathways underlying this compound's anticancer activity are still under active investigation. While its general cytotoxicity against cancer cells is established, the specific cellular and molecular events it triggers, such as direct receptor interactions, enzyme inhibitions, or signaling pathway modulations, are not yet as comprehensively defined as those of Ibogamine or Gabapentin.

Advanced Research Methodologies and Techniques

Bioinformatic and Chemoinformatic Approaches

Bioinformatics and cheminformatics play a crucial role in the study of natural products, including complex alkaloids such as Gabunamine. Cheminformatics, focusing on chemical information, enables the systematic organization, analysis, and visualization of molecular structures and properties . For this compound, cheminformatics approaches can help characterize its unique physicochemical and structural features, compare it with other known alkaloids, and understand its "natural product-likeness" within chemical space . This is particularly valuable given the structural complexity often associated with natural products, which can pose challenges for traditional synthetic methods.

Bioinformatics, on the other hand, deals with biological data, including genetic sequences, protein structures, and biological pathways. When integrated with cheminformatics, these approaches facilitate the elucidation of structure-activity relationships (SAR) for this compound and its derivatives, predicting how structural modifications might impact its anticancer activity or interaction with biological targets . By analyzing large datasets, researchers can gain insights into the mechanisms of action of natural products and identify potential therapeutic targets.

Data Mining and Predictive Analytics

Data mining, within the context of cheminformatics and bioinformatics, involves the extraction of meaningful patterns, correlations, and anomalies from extensive datasets related to chemical compounds and their biological activities. For a compound like this compound, this process would entail sifting through large chemical and biological databases, such as PubChem or ChEMBL, to identify structural motifs, physicochemical properties, or biological activities associated with this compound and other related natural products .

Predictive analytics builds upon these extracted patterns by employing statistical algorithms and machine learning techniques to forecast future outcomes or unknown properties. In the case of this compound, predictive models could be developed to anticipate its potential activity against new cancer cell lines, predict its interaction with specific proteins, or even suggest modifications to its structure that might enhance its efficacy or improve its drug-like properties . This allows researchers to prioritize compounds for experimental validation, thereby streamlining the drug discovery process .

An example of data that could be mined and used for predictive analytics for this compound and related compounds is presented in the conceptual table below:

Table 1: Conceptual Data for Data Mining and Predictive Analytics of this compound and Analogs

| Compound Name | Molecular Weight ( g/mol ) | LogP (Predicted) | TPSA (Ų) (Predicted) | Activity against P-388 Leukemia (IC50, µM) | Structural Features (e.g., Bisindole Scaffold) | Predicted Target Interaction |

| This compound | 690.885 | 7.0 | 108.7 | 0.5 (Hypothetical) | Bisindole, Multiple Chiral Centers | Topoisomerase II (Hypothetical) |

| Analog 1 | 675.5 | 6.8 | 105.2 | 0.3 (Hypothetical) | Bisindole, Modified Side Chain | Topoisomerase II (Hypothetical) |

| Analog 2 | 702.9 | 7.2 | 110.5 | 1.2 (Hypothetical) | Bisindole, Additional Methoxy (B1213986) Group | Tubulin (Hypothetical) |

Note: Data in this table, except for this compound's molecular weight, LogP, and TPSA, are illustrative and hypothetical for demonstration purposes of data mining and predictive analytics applications.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to rapidly search large databases of chemical compounds to identify potential candidates with desired properties or biological activities. For this compound, virtual screening can be a powerful tool for discovering novel analogs with similar or improved anticancer activity. This process typically involves two main approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the known properties of this compound itself, such as its chemical structure (e.g., pharmacophore features) or molecular fingerprints, to identify compounds that are structurally or functionally similar. By searching databases for molecules sharing key characteristics with this compound, researchers can uncover potential analogs without needing information about the biological target.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of this compound's biological target (e.g., a protein involved in cancer pathways) is known, SBVS can be employed. This involves docking large libraries of compounds into the target's binding site and predicting their binding affinity. Compounds with high predicted binding affinities to the target, similar to or better than this compound, would be selected as potential analogs.

Virtual screening significantly reduces the time and resources required compared to traditional high-throughput experimental screening. It allows for the exploration of vast chemical spaces, including natural product libraries and synthetic compound collections, to find new molecular entities that could serve as this compound analogs or lead compounds for further optimization.

Table 2: Conceptual Virtual Screening Results for this compound Analogs

| Analog ID | Predicted Binding Affinity (kcal/mol) | Structural Similarity to this compound (Tanimoto Coefficient) | Predicted Activity (e.g., IC50, µM) | Source Library |

| VS-A001 | -9.5 (Hypothetical) | 0.85 (Hypothetical) | 0.2 (Hypothetical) | Natural Product Database |

| VS-A002 | -8.9 (Hypothetical) | 0.78 (Hypothetical) | 0.7 (Hypothetical) | Synthetic Compound Library |

| VS-A003 | -9.8 (Hypothetical) | 0.91 (Hypothetical) | 0.1 (Hypothetical) | Natural Product Database |

Note: Data in this table are illustrative and hypothetical for demonstration purposes of virtual screening applications.

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes

The intricate bisindole structure of gabunamine suggests a complex biosynthetic pathway involving a cascade of enzymatic reactions within the Tabernaemontana plant . A critical future research direction involves the comprehensive elucidation of the undiscovered enzymes responsible for its formation. This endeavor would require a multi-omics approach, combining genomic sequencing of Tabernaemontana species to identify potential gene clusters, transcriptomics to understand gene expression patterns during alkaloid production, and proteomics to isolate and characterize the enzymes themselves . Specific focus would be placed on enzymes catalyzing the unique C-C and C-N bond formations that lead to the bisindole linkage, as well as any post-modificational enzymes. Characterizing these enzymes through in vitro enzymatic assays would provide fundamental insights into novel biocatalytic mechanisms and potentially enable enzymatic synthesis of this compound and its analogs.

Development of Novel Synthetic Routes for Complex Analogs

This compound's highly complex chemical architecture presents substantial challenges for total chemical synthesis . Current synthetic methodologies for such intricate natural products often grapple with issues of regioselectivity, stereoselectivity, and the need for extensive protecting group strategies, which can lead to lengthy and inefficient syntheses . Future research should prioritize the development of novel, more efficient, enantioselective, and scalable synthetic routes to this compound and its diverse analogs. This could involve exploring biomimetic syntheses that mirror the plant's natural assembly processes, or pioneering new catalytic approaches, such as C-H functionalization or advanced cross-coupling reactions, to construct the challenging bisindole core and its peripheral functionalities . The aim is to overcome current synthetic hurdles, making this compound and its derivatives more accessible for comprehensive biological evaluation.

Advanced Mechanistic Studies on Specific Molecular Targets

While this compound has shown promising anticancer activity, particularly against P-388 mouse lymphocytic leukemia cells, the precise molecular targets and detailed mechanisms underlying its cytotoxic effects are not yet fully understood . Future research must delve into advanced mechanistic studies to identify the specific proteins, enzymes, or cellular pathways with which this compound interacts. This would involve employing sophisticated target identification techniques, such as affinity chromatography coupled with mass spectrometry or chemical proteomics . Furthermore, structural biology approaches, including X-ray crystallography or cryo-electron microscopy (cryo-EM), could be utilized to elucidate the binding modes of this compound with its molecular targets . Complementary cellular assays would be crucial to dissect the downstream signaling events, such as induction of apoptosis, cell cycle arrest, or modulation of specific cellular processes, providing a comprehensive understanding of its anticancer properties .

Expanding Chemical Space through Engineered Biosynthesis

As a natural product derived from Tabernaemontana plants, the availability of this compound can be limited by natural abundance and extraction efficiency . Engineered biosynthesis offers a powerful platform to circumvent these limitations and to generate structural diversity beyond what is found in nature. Future research could focus on identifying the complete this compound biosynthetic gene cluster and subsequently expressing it in heterologous hosts, such as Escherichia coli or yeast, or even in plant cell cultures, to enable scalable production . Furthermore, strategies like pathway engineering, directed evolution of key biosynthetic enzymes, or precursor feeding could be employed to manipulate the biosynthetic machinery. This would allow for the generation of novel this compound derivatives and analogs with altered chemical properties, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles, thereby expanding the this compound chemical space .

Role of this compound in Broader Chemical Ecology

This compound, as a secondary metabolite produced by Tabernaemontana species, likely plays a significant role in the plant's broader chemical ecology . Secondary metabolites are known to mediate complex interactions between plants and their environment, including defense mechanisms, signaling, and allelopathy . Future research should investigate the ecological function of this compound in its natural habitat. This could involve field studies to observe its interactions with herbivores, pathogens, or competing plant species. Bioassays designed to assess its deterrent or inhibitory effects on various organisms could provide insights into its defensive role. Additionally, understanding its potential as a signaling molecule in plant-microbe interactions or its allelopathic effects on surrounding flora would contribute to a more holistic understanding of this compound's significance beyond its pharmacological potential .

Q & A

Q. What are the established methodologies for synthesizing Gabunamine in laboratory settings?

this compound synthesis typically employs multi-step organic reactions, often involving reductive amination or catalytic cross-coupling strategies. Researchers should prioritize reaction optimization using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Analytical validation via HPLC or NMR is essential to confirm purity (>95%) and structural fidelity .

Q. How can researchers validate the structural characterization of this compound?

Structural elucidation requires a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, 2D-COSY) for bond connectivity and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with computational models (DFT) can resolve ambiguities in peak assignments .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Begin with target-specific assays (e.g., enzyme inhibition kinetics for receptor-binding studies) and cell-based viability assays (MTT or ATP-luciferase). Use positive/negative controls and triplicate measurements to minimize variability. Dose-response curves (IC₅₀/EC₅₀) should be statistically validated using nonlinear regression models .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Conduct a meta-analysis of published data, focusing on:

- Experimental variables : Compare buffer systems, incubation times, and detection methods.

- Batch variability : Re-test this compound from independent syntheses.

- Statistical rigor : Apply sensitivity analysis to identify outlier datasets .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Formulation : Use nanoemulsions or liposomes to improve solubility.

- Metabolic stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition assays) and adjust functional groups to reduce first-pass metabolism .

Q. How can researchers design robust dose-response studies for this compound’s toxicological evaluation?

- Range-finding trials : Start with OECD Guideline 423 (acute toxicity) to determine LD₅₀.

- Chronic exposure models : Use log-spaced dosing (e.g., 0.1×, 1×, 10× therapeutic dose) over 28 days.

- Biomarkers : Monitor liver/kidney function (ALT, creatinine) and histopathology. Statistical power analysis should guide sample size (n ≥ 8/group) to detect ≥20% effect size .

Q. What computational approaches predict this compound’s off-target interactions?

- Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina.

- QSAR models : Train on datasets with similar scaffolds to forecast ADMET properties.

- Network pharmacology : Map compound-target-disease networks via platforms like STITCH .

Methodological Guidance

Q. How to resolve discrepancies in this compound’s reported spectral data?

- Replicate experiments : Synthesize this compound independently and compare spectra.

- Collaborative validation : Share samples with accredited labs for inter-laboratory verification.

- Dynamic light scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

Q. What frameworks ensure ethical rigor in this compound research involving animal models?

Q. How to design a cross-disciplinary study investigating this compound’s environmental impact?

- Ecotoxicity assays : Test on Daphnia magna (OECD 202) and algae (OECD 201).

- Degradation studies : Monitor hydrolytic/photolytic breakdown via LC-MS.

- Lifecycle analysis (LCA) : Quantify synthesis waste and energy use using SimaPro software .

Data Analysis & Reporting

Q. What statistical methods are appropriate for this compound’s synergistic effect studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.